molecular formula C16H23N3S B5706026 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione

5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5706026
M. Wt: 289.4 g/mol
InChI Key: SYMQEHIHKWTZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group

Preparation Methods

The synthesis of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclohexylamine with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The molecular pathways involved include the disruption of cellular redox balance and interference with signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione include:

    1,3,5-triazine derivatives: These compounds share the triazinane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiosemicarbazones: These compounds also contain a thione group and are studied for their antimicrobial and anticancer activities.

    Cyclohexylamine derivatives: These compounds have a cyclohexyl group and are used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of a cyclohexyl group, a 3-methylphenyl group, and a triazinane-2-thione ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-13-6-5-9-15(10-13)19-12-18(11-17-16(19)20)14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMQEHIHKWTZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CN(CNC2=S)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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